molecular formula C12H19NO2 B8577074 Cyclohexyl 5-cyanopentanoate CAS No. 62937-74-0

Cyclohexyl 5-cyanopentanoate

Cat. No.: B8577074
CAS No.: 62937-74-0
M. Wt: 209.28 g/mol
InChI Key: KZGVIYSWGZODGI-UHFFFAOYSA-N
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Description

Cyclohexyl 5-cyanopentanoate is an ester derivative featuring a cyclohexyl ester group and a cyano (-CN) substituent at the fifth carbon of the pentanoate backbone.

Properties

CAS No.

62937-74-0

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

cyclohexyl 5-cyanopentanoate

InChI

InChI=1S/C12H19NO2/c13-10-6-2-5-9-12(14)15-11-7-3-1-4-8-11/h11H,1-9H2

InChI Key

KZGVIYSWGZODGI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)CCCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Ester Group Variations

A key structural analog is prop-2-en-1-yl 5-cyclohexylpentanoate (allyl ester), which shares the 5-cyclohexylpentanoate backbone but differs in the ester group (allyl vs. cyclohexyl). Key differences include:

  • Stability : Cyclohexyl esters are generally more hydrolytically stable than allyl esters due to reduced electrophilicity at the ester carbonyl.
Compound Name Molecular Formula Molecular Weight Ester Group Key Functional Group
Cyclohexyl 5-cyanopentanoate C₁₂H₁₉NO₂ 209.29 g/mol Cyclohexyl Cyano (-CN)
Prop-2-en-1-yl 5-cyclohexylpentanoate C₁₄H₂₂O₂ 222.32 g/mol Allyl None

Note: Molecular weight for this compound is calculated based on its formula; allyl ester data sourced from .

Impact of Cyano Substituent

The cyano group in this compound distinguishes it from non-cyano analogs. Comparisons with 5-Cyanoindole () highlight:

  • Bioactivity: In LIMK inhibitors (), substituents like halides or stereochemical configurations influence potency and selectivity. While the cyano group’s role here is untested, its polarity may modulate target binding .

Stereochemical Considerations

demonstrates that cyclohexyl linker stereochemistry ((R,R) vs. (S,S)) in LIMK inhibitors drastically alters selectivity (e.g., 25-fold LIMK1 bias for (R,R)-configured compounds). Although this compound lacks a chiral center in its ester group, this underscores the broader principle that cyclohexyl group orientation can influence molecular interactions .

Molecular Weight and Functional Complexity

Compared to 5-{[3-(Cyclohexylcarbamoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid (), this compound has a simpler structure:

  • Molecular Weight : 209.29 g/mol vs. 420.57 g/mol ().
  • Bioavailability : Lower molecular weight and fewer functional groups (e.g., absence of amide or thiophene rings) may improve metabolic stability and absorption .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Features Biological Relevance
This compound C₁₂H₁₉NO₂ 209.29 Cyano, cyclohexyl ester Hypothesized enhanced lipophilicity
Prop-2-en-1-yl 5-cyclohexylpentanoate C₁₄H₂₂O₂ 222.32 Allyl ester Reference for ester group effects
5-{[3-(Cyclohexylcarbamoyl)...} () C₂₂H₃₂N₂O₄S 420.57 Amide, thiophene, carboxylic acid High molecular complexity
(R,R)-1,2-Cyclohexyl LIMK inhibitor Not provided Not provided (R,R)-stereochemistry LIMK1 selectivity

Q & A

Q. How can researchers ensure reproducibility when publishing synthesis protocols for this compound?

  • Methodological Answer : Adhere to journal guidelines (e.g., Beilstein Journal standards) by providing step-by-step procedures, raw spectral data, and purity thresholds in supplementary materials. Cross-validate results with independent labs .

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